molecular formula C7H8F3NO B12877405 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone

Cat. No.: B12877405
M. Wt: 179.14 g/mol
InChI Key: HGHGNWSWGKWPDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of 5-methyl-2,3-dihydro-1H-pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and a pyrrole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-2,3-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C7H8F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h3H,2,4H2,1H3

InChI Key

HGHGNWSWGKWPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN1C(=O)C(F)(F)F

Origin of Product

United States

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